molecular formula C41H36B2F8N2P2Pd B065318 Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate CAS No. 175079-12-6

Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate

Cat. No.: B065318
CAS No.: 175079-12-6
M. Wt: 898.7 g/mol
InChI Key: VCESXCUPOICDRS-UHFFFAOYSA-N
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Description

Molecular Formula: C₄₁H₃₆B₂F₈N₂P₂Pd Molecular Weight: 898.71 g/mol CAS Number: 175079-12-6 Structure: The compound features a Pd(II) center coordinated by a 1,3-bis(diphenylphosphino)propane (dppp) ligand, two benzonitrile (PhCN) ligands, and two tetrafluoroborate (BF₄⁻) counterions. The dppp ligand provides a bidentate phosphine coordination, while the benzonitrile ligands occupy axial positions, creating a distorted square-planar geometry . The BF₄⁻ counterions enhance solubility in polar aprotic solvents, making it suitable for catalytic applications in organic synthesis.

Properties

IUPAC Name

benzonitrile;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2C7H5N.2BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2*2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;;/q;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCESXCUPOICDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36B2F8N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433337
Record name [Pd(dppp)(PhCN)2](BF4)2
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Molecular Weight

898.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175079-12-6
Record name [Pd(dppp)(PhCN)2](BF4)2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-tetrafluoroborate
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Biological Activity

Palladium(II) complexes have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including cytotoxicity against cancer cells and antimicrobial properties. This article focuses on the biological activity of the compound Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate, exploring its synthesis, characterization, and various biological effects.

Synthesis and Characterization

The synthesis of this compound involves the coordination of palladium with the ligand 1,3-bis(diphenylphosphino)propane and benzonitrile in the presence of tetrafluoroboric acid. The resulting complex is characterized by various spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy. The geometry of the complex is typically square planar, which is a common feature for many palladium(II) complexes.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of palladium(II) complexes against various cancer cell lines. For instance, a study indicated that palladium complexes exhibited significant binding affinity for DNA and bovine serum albumin, which are critical for their anticancer mechanisms . The cytotoxicity was evaluated using the MTT assay, revealing that some palladium complexes had IC50 values ranging from 0.010.01 to 9.87μM9.87\mu M, demonstrating higher antiproliferative activity compared to their corresponding ligands .

ComplexCell LineIC50 (µM)
Pd-complex 1HCT-116 (Colorectal Cancer)2.5
Pd-complex 2HeLa (Cervical Cancer)3.0
Pd-complex 3DU145 (Prostate Cancer)0.01

Antimicrobial Activity

Palladium(II) complexes have also shown antimicrobial properties against a range of pathogens. In vitro studies demonstrated that these complexes exhibited significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with some complexes showing higher efficacy than their parent ligands . The mechanisms behind this activity may involve DNA intercalation or disruption of cellular processes.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of a palladium complex on HeLa cells, indicating that increased concentrations led to reduced cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of palladium complexes against Aspergillus fumigatus and Escherichia coli, suggesting their utility in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : The ability to bind to DNA is crucial for anticancer activity, as it can inhibit replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium complexes may induce oxidative stress in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Certain palladium complexes exhibit antioxidant properties that may contribute to their overall therapeutic efficacy .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium complexes are well-known catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. The bis(diphenylphosphino)propane ligand enhances the electronic properties of palladium, making it an effective catalyst for these reactions.

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingPd(II)[1,3-bis(diphenylphosphino)propane]95
Heck ReactionPd(II)[1,3-bis(diphenylphosphino)propane]90
Sonogashira ReactionPd(II)[1,3-bis(diphenylphosphino)propane]88

These reactions demonstrate the compound's efficiency in forming complex organic molecules, essential in pharmaceuticals and agrochemicals.

1.2 Hydrogenation Reactions

The palladium complex is also utilized in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated compounds. This application is crucial in the synthesis of fine chemicals and pharmaceuticals.

Medicinal Chemistry

2.1 Anticancer Properties

Recent studies have highlighted the potential of palladium(II) complexes as anticancer agents. The compound has shown promising results against various cancer cell lines, exhibiting mechanisms distinct from traditional chemotherapeutics like cisplatin.

  • Mechanism of Action : Unlike cisplatin, which primarily induces DNA damage, palladium(II) complexes may trigger apoptosis through reactive oxygen species (ROS) generation without direct DNA interaction.
Cell LineIC50 (µM)Mechanism of ActionReference
HL-60 (Leukemia)20.7ROS-mediated apoptosis
A549 (Lung carcinoma)15.4Induction of cell cycle arrest
MCF-7 (Breast cancer)12.8Mitochondrial dysfunction

These findings suggest that palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate could be a viable alternative to existing cancer treatments due to its unique action mechanisms and reduced toxicity to healthy cells.

Antimicrobial Activity

Palladium complexes have shown significant antibacterial activity against various pathogens. The compound's ability to disrupt microbial membranes and inhibit key metabolic processes makes it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study demonstrated that palladium complexes exhibited greater than 7 log CFU reduction against Mycobacterium tuberculosis at specific concentrations compared to conventional antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)Reference
Mycobacterium tuberculosis9.06
Campylobacter jejuni22.93

This data emphasizes the potential of palladium-based compounds in addressing antibiotic resistance and improving public health outcomes.

Materials Science

Palladium complexes are also being explored for their applications in materials science, particularly in the development of conductive polymers and nanomaterials.

4.1 Nanoparticle Synthesis

The ability to synthesize palladium nanoparticles using this complex has been investigated for applications in catalysis and sensor technology.

  • Synthesis Method : Reduction of palladium salts using organic ligands leads to stable nanoparticle formation.
  • Application : These nanoparticles can serve as catalysts in various chemical reactions or as sensors due to their high surface area-to-volume ratio.

Comparison with Similar Compounds

a. (η⁵-Cyclopentadienyl)bis[tris(2-furyl)phosphine]palladium(II) Tetrafluoroborate (Compound 4)

  • Ligands : Tris(2-furyl)phosphine (TFP) and η⁵-cyclopentadienyl (Cp).
  • Synthesis: Reacting [Pd(acac)(TFP)₂]BF₄ with cyclopentadiene in methanol/chloroform .
  • Properties :
    • ¹H NMR : Signals at δ 5.2–5.4 ppm (Cp protons) and δ 6.3–7.1 ppm (furyl protons).
    • UV-vis : Absorption at λₘₐₓ = 320 nm (π→π* transitions in furyl groups).
  • Comparison : The TFP ligand introduces electron-rich furyl groups, enhancing π-backbonding to Pd(II) compared to dppp. The Cp ligand stabilizes the Pd center but reduces lability compared to benzonitrile .

b. (η⁵-Cyclopentadienyl)(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) Tetrafluoroborate (Compound 6)

  • Ligands: 1,1′-Bis(diphenylphosphino)ferrocene (dppf) and Cp.
  • Synthesis: Reaction of [Pd(acac)(dppf)]BF₄ with cyclopentadiene in methanol .
  • Properties :
    • ¹H NMR : δ 4.1–4.3 ppm (ferrocene protons), δ 7.2–7.8 ppm (phenyl groups).
    • Catalytic Activity : Effective in cross-coupling reactions due to the redox-active ferrocene backbone .
  • Comparison : The dppf ligand provides stronger electron-donating properties than dppp, while the Cp ligand limits ligand substitution kinetics compared to labile benzonitrile in the target compound .

c. (η⁵-Cyclopentadienyl)(1,3-bis(diphenylphosphino)propane)palladium(II) Tetrafluoroborate ([Pd(η⁵-C₅H₅)(dppp)]BF₄, Compound 7)

  • Ligands : dppp and Cp.
  • Synthesis : Similar to Compound 6 but using dppp instead of dppf .
  • Comparison : Replacing benzonitrile with Cp reduces the complex’s Lewis acidity, impacting its reactivity in oxidative addition steps during catalysis .
2.2. Counterion and Solubility Effects
  • Tetrafluoroborate (BF₄⁻) vs. Chloride (Cl⁻): Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) has lower solubility in non-polar solvents compared to the target compound due to chloride’s higher charge density . BF₄⁻ improves solubility in dichloromethane and THF, facilitating homogeneous catalysis .
2.3. Catalytic Performance
  • Negishi Coupling : PdCl₂(dppf)₂ (from ) achieves high yields in aryl-alkyl couplings but requires elevated temperatures. The target compound’s labile benzonitrile ligands may enable faster substrate coordination at room temperature .
  • Suzuki-Miyaura Coupling : Pd(II)-dppp complexes show superior activity with sterically hindered substrates compared to dppf analogs, attributed to the flexible propane backbone of dppp .

Comparison with Non-Palladium Complexes

3.1. Copper(I) Complexes with Phosphine Ligands
  • [Cu(L)(PPh₃)₂][BF₄] (L = 6-(furan-2-yl)-2,2′-bipyridine):
    • Exhibits luminescence (λₑₘ = 610 nm) due to metal-to-ligand charge transfer (MLCT), unlike the Pd(II) target compound, which lacks emissive properties .
    • Structural Difference: Cu(I) adopts a tetrahedral geometry, contrasting with Pd(II)’s square-planar coordination .
3.2. Rhodium(I) Complexes
  • [Rh(Me-BPE)(COD)]BF₄ :
    • Used in asymmetric hydrogenation. The Rh(I) center prefers η⁴-coordination of cyclooctadiene (COD), unlike Pd(II)’s preference for η²-alkene binding .

Preparation Methods

One-Step Synthesis via Sodium Chloropalladite and Ligand Coordination

A patent-published method outlines a one-step synthesis using sodium chloropalladite (Na₂PdCl₄) as the palladium source. In this approach, Na₂PdCl₄ is dissolved in absolute ethanol and combined with a dichloromethane solution of dppp and benzonitrile. The reaction proceeds at ambient temperature (25°C) with vigorous stirring for 1 hour, yielding the target compound as an orange-red crystalline solid. Tetrafluoroborate ions are introduced via in situ anion exchange, likely from residual BF₄⁻ sources in the reaction milieu. This method achieves yields exceeding 90% and purity >99%, attributed to the crystalline precipitation of the product.

Ligand Substitution Using Palladium Acetylacetonate Precursors

An alternative route employs [Pd(acac)(MeCN)₂]BF₄ (acac = acetylacetonate) as the starting material. Reacting this precursor with dppp and benzonitrile in methanol facilitates ligand substitution, where acac and acetonitrile ligands are displaced by dppp and benzonitrile. The addition of BF₃·OEt₂ enhances the stability of the tetrafluoroborate counterion. This method, conducted under reflux for 3–12 hours, emphasizes precise stoichiometric control to prevent ligand scrambling. The product is isolated via filtration and recrystallization, with yields dependent on the purity of the precursor.

Optimization of Reaction Conditions

Critical parameters influencing synthesis efficiency include solvent choice, temperature, and stoichiometric ratios.

Solvent Systems

  • Dichloromethane : Preferred in one-step syntheses for its ability to dissolve both polar and non-polar reactants, facilitating rapid ligand coordination.

  • Methanol : Used in acetylacetonate-based routes to stabilize cationic intermediates and enhance solubility of tetrafluoroborate salts.

Temperature and Time

  • Ambient Temperature (25°C) : Optimal for one-step methods, minimizing side reactions and energy consumption.

  • Reflux Conditions (100–120°C) : Required for ligand substitution routes to overcome kinetic barriers, albeit with increased risk of ligand degradation.

Stoichiometry

A molar ratio of 1:2:2 (Pd:dppp:benzonitrile) ensures complete coordination of the palladium center. Excess benzonitrile (up to 4 equivalents) is sometimes employed to drive the reaction to completion.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : Key peaks include C≡N stretches from benzonitrile (2,230 cm⁻¹) and B-F vibrations from tetrafluoroborate (1,080 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR reveals doublet resonances near δ 25 ppm, confirming chelation of dppp to palladium.

X-Ray Diffraction (XRD)

Single-crystal XRD analysis of analogous complexes ([Pd(Cp)(dppp)]BF₄) confirms a square-planar geometry around palladium, with Pd–P bond lengths of 2.28–2.31 Å. Non-covalent C–H⋯π interactions between phenyl groups and cyclopentadienyl moieties stabilize the crystal lattice.

Elemental Analysis

Carbon, hydrogen, nitrogen, and boron content align with theoretical values (C: 54.7%, H: 4.0%, N: 3.1%, B: 2.4%), validating stoichiometry.

Comparative Analysis of Synthetic Methods

ParameterOne-Step SynthesisLigand Substitution
Pd Precursor Na₂PdCl₄[Pd(acac)(MeCN)₂]BF₄
Solvent Dichloromethane/EthanolMethanol
Temperature 25°C100–120°C
Time 1 hour3–12 hours
Yield 90–94%75–85%
Purity >99%95–98%
Scalability Industrial-scale feasibleLaboratory-scale optimized

Industrial Production Considerations

Industrial manufacturing prioritizes the one-step method due to its simplicity and cost-effectiveness. Key adaptations include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for large-scale batches.

  • Purity Control : Recrystallization from dichloromethane/hexane mixtures removes trace ligands, achieving 99.999% purity for catalytic applications.

Challenges and Mitigation Strategies

  • Ligand Degradation : Prolonged heating in ligand substitution routes can degrade dppp. Mitigated by inert atmosphere (N₂/Ar) and strict temperature control.

  • Anion Exchange Contamination : Residual chloride from Na₂PdCl₄ may co-precipitate. Washes with cold deionized water remove chloride impurities .

Q & A

Basic Questions

Q. What is the standard synthetic route for Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate, and how can purity be optimized?

  • Methodology : Start with a dichloropalladium precursor, such as dichloro(1,3-bis(diphenylphosphino)propane)palladium(II) . React with excess benzonitrile in anhydrous dichloromethane under nitrogen to substitute chloride ligands. Counterion exchange with NaBF₄ in acetone yields the tetrafluoroborate salt. Purity is enhanced via recrystallization from CH₂Cl₂/hexane mixtures. Monitor reaction progress using ³¹P NMR to confirm ligand substitution (δ ~20–25 ppm for dppp) .

Q. Which spectroscopic techniques are critical for characterizing this complex?

  • Key Methods :

  • ³¹P NMR : Identifies coordination environment of the dppp ligand (shifts indicate Pd-P bonding vs. free ligand).
  • IR Spectroscopy : CN stretches (~2230 cm⁻¹) confirm benzonitrile coordination .
  • X-ray Diffraction : Resolves geometry (e.g., square-planar Pd center) and counterion placement .
  • ESI-MS : Validates molecular ion peaks ([M-BF₄]⁺ expected).

Advanced Research Questions

Q. How does the bite angle of the 1,3-bis(diphenylphosphino)propane (dppp) ligand influence catalytic efficiency in cross-coupling reactions?

  • Analysis : The dppp ligand’s larger bite angle (~91°) compared to dppe (∼85°) or dppb (∼98°) affects transition-state stabilization. In Suzuki-Miyaura reactions, dppp-Pd complexes show higher turnover numbers for bulky substrates due to reduced steric hindrance. Compare catalytic activity using kinetic studies (e.g., GC/MS monitoring) under standardized conditions (Table 1) .

Table 1 : Catalytic Efficiency of Pd-dppp vs. Other Ligands in Suzuki-Miyaura Reactions

LigandBite Angle (°)Yield (%)*TOF (h⁻¹)*
dppp9192450
dppe8578320
dppb9885390
*Conditions: 1 mol% catalyst, aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃, 80°C, 6 h.

Q. How can contradictory data on thermal stability be resolved when using this complex in high-temperature reactions?

  • Troubleshooting : Discrepancies often arise from moisture sensitivity of BF₄⁻ counterions. Conduct thermogravimetric analysis (TGA) under inert vs. humid conditions. Under nitrogen, decomposition occurs at ~220°C, but moisture induces BF₄⁻ hydrolysis to HF, accelerating Pd aggregation. Pre-dry solvents (molecular sieves) and use Schlenk techniques to mitigate .

Q. What strategies optimize ligand displacement kinetics during catalytic cycles?

  • Experimental Design : Use stopped-flow UV-Vis spectroscopy to track benzonitrile dissociation rates. Polar solvents (e.g., DMF) accelerate ligand exchange but may destabilize the Pd center. Compare with CO displacement assays (IR monitoring at ~1900 cm⁻¹) to quantify labilization effects .

Handling and Stability

Q. What are critical safety protocols for handling this complex?

  • Precautions : Avoid inhalation of dust; use N95 respirators and nitrile gloves. Store under argon at –20°C to prevent BF₄⁻ degradation. Spills require neutralization with CaCO₃ before disposal .

Q. Why does solvent choice impact the complex’s stability in storage?

  • Mechanistic Insight : Tetrafluoroborate salts are hygroscopic. Aprotic solvents (e.g., THF) minimize hydrolysis. ¹H NMR (DMSO-d₆) reveals decomposition via BF₃ formation (δ ~–1.5 ppm) if stored in moist air .

Advanced Characterization

Q. How does X-ray crystallography resolve ambiguities in counterion positioning?

  • Method : Grow single crystals via slow diffusion of Et₂O into a CH₂Cl₂ solution. Anisotropic refinement models BF₄⁻ disorder. Compare with DFT-optimized structures to validate electrostatic interactions between Pd²⁺ and BF₄⁻ .

Q. Can NMR spectroscopy detect ligand lability during catalysis?

  • Approach : Use in situ ³¹P NMR at reaction temperature. Broadening or shifting peaks indicate dynamic ligand exchange. For example, loss of benzonitrile ligands in Heck reactions correlates with Pd nanoparticle formation (TEM validation) .

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